5,5-Dimethylpiperidine-2,4-dione 5,5-Dimethylpiperidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516865
InChI: InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10)
SMILES: CC1(CNC(=O)CC1=O)C
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

5,5-Dimethylpiperidine-2,4-dione

CAS No.:

Cat. No.: VC13516865

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethylpiperidine-2,4-dione -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name 5,5-dimethylpiperidine-2,4-dione
Standard InChI InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10)
Standard InChI Key HIIHIUDAYBXRTM-UHFFFAOYSA-N
SMILES CC1(CNC(=O)CC1=O)C
Canonical SMILES CC1(CNC(=O)CC1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5,5-Dimethylpiperidine-2,4-dione features a piperidine backbone with ketone groups at positions 2 and 4 and two methyl groups at position 5 (Fig. 1). The planar arrangement of the diketone moiety facilitates resonance stabilization, while the methyl groups introduce steric hindrance, influencing reactivity.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name5,5-dimethylpiperidine-2,4-dione
Molecular FormulaC₇H₁₁NO₂
Molecular Weight141.17 g/mol
SMILESCC1(CNC(=O)CC1=O)C
InChI KeyHIIHIUDAYBXRTM-UHFFFAOYSA-N
CAS Registry Number118263-81-3

The compound’s crystallinity and solubility profile remain uncharacterized, but analogous piperidine-diones typically exhibit limited water solubility and moderate polarity.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

While detailed protocols are scarce, synthesis likely involves cyclization of a substituted glutaric acid derivative or condensation of urea with a diketone precursor. A proposed multi-step pathway includes:

  • Aldol Condensation: Reaction of dimethyl malonate with acetone under basic conditions to form a diketone intermediate.

  • Cyclization: Treatment with ammonium acetate or urea to form the piperidine ring.

  • Methylation: Introduction of methyl groups via alkylation agents like methyl iodide.

Table 2: Comparative Synthesis of Piperidine-Diones

CompoundMethodYield (%)Reference
5,5-Dimethylpiperidine-2,4-dioneCyclization of diketone + ureaNot reported
5,5-Diphenylimidazolidine-2,4-dioneBucherer-Bergs reaction85

Functionalization Strategies

The diketone groups enable nucleophilic substitutions, while the methyl groups may undergo halogenation or oxidation. For example, acylation at the nitrogen atoms could yield derivatives with enhanced bioactivity, as demonstrated in analogous imidazolidine-diones .

Hazard StatementCodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Serious eye irritationH319Use safety goggles
Respiratory irritationH335Employ fume hoods

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